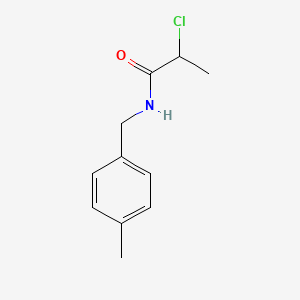

2-chloro-N-(4-methylbenzyl)propanamide

Description

Contextualization within Amide-Containing Compounds Research

Amides are a cornerstone of organic chemistry and are of immense importance in the life sciences. numberanalytics.comnumberanalytics.com The amide bond, characterized by a carbonyl group linked to a nitrogen atom, is the fundamental linkage in peptides and proteins, making it central to biochemistry. numberanalytics.comtaylorandfrancis.com In medicinal chemistry, the amide functional group is a common feature in a vast number of pharmaceutical drugs due to its relative stability under physiological conditions and its ability to participate in hydrogen bonding with biological targets. numberanalytics.comresearchgate.net

The stability of the amide bond, coupled with its conformational flexibility, allows for the design of molecules that can effectively interact with enzymes and receptors in the body. numberanalytics.com Researchers continually explore the synthesis and application of novel amide-containing compounds to develop new therapeutics and functional materials. numberanalytics.comtaylorandfrancis.com The versatility of the amide group also allows for its incorporation into a wide array of molecular scaffolds, leading to diverse chemical properties and biological activities. solubilityofthings.com

Academic Significance and Research Trajectory of 2-chloro-N-(4-methylbenzyl)propanamide

The academic significance of 2-chloro-N-(4-methylbenzyl)propanamide, also known as 2-chloro-N-(p-tolyl)propanamide, lies in its potential applications stemming from its chemical structure. nih.govnih.gov Research into this compound has focused on its synthesis, structural elucidation, and investigation of its biological properties. nih.gov Studies have suggested that it may possess antimicrobial and anti-inflammatory properties.

The research trajectory for this compound involves its use as an intermediate in the synthesis of other organic compounds, particularly in the development of new pharmaceuticals and agrochemicals. A significant aspect of the research has been the detailed analysis of its molecular and crystal structure. nih.govnih.gov Crystallographic studies have provided precise data on bond lengths and angles, which is crucial for understanding its reactivity and potential interactions with biological macromolecules. nih.govnih.gov The presence of a chlorine atom, an amide linkage, and an aromatic ring makes it a molecule of interest for structure-activity relationship (SAR) studies, where researchers systematically modify parts of the molecule to enhance its desired properties.

Below is a table summarizing the key molecular properties of 2-chloro-N-(4-methylbenzyl)propanamide.

| Property | Value |

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 2-chloro-N-(4-methylbenzyl)propanamide |

| Alternate Name | 2-chloro-N-(p-tolyl)propanamide |

This table is interactive. You can sort and filter the data.

Historical Overview of Relevant Chemical Classes and Analogues

The study of 2-chloro-N-(4-methylbenzyl)propanamide is built upon a long history of research into its constituent chemical classes: amides, chloroacetamides, and N-benzyl amides.

The synthesis of amides has been a fundamental pursuit in organic chemistry for over a century, with early methods including the heating of ammonium (B1175870) salts of carboxylic acids and the reaction of acyl halides with ammonia. google.com These foundational techniques have been refined over decades to improve yields and purity.

The class of chloroacetamides gained significant attention in the mid-20th century, particularly for their application as herbicides. cambridge.org The synthesis and evaluation of numerous chloroacetamide derivatives during this period laid the groundwork for understanding the chemical reactivity and biological effects of the α-chloro amide moiety. cambridge.orgsciencemadness.org The preparation of chloroacetamide itself can be achieved through methods like the ammonolysis of chloroacetic acid esters. sciencemadness.orgwikipedia.orgorgsyn.org

N-benzyl amides represent another important class of compounds with a rich history in medicinal chemistry. The benzyl (B1604629) group is often used as a protecting group in organic synthesis and is also a common structural motif in bioactive molecules. acs.orgorganic-chemistry.org Research into N-benzyl amides has explored their synthesis and their roles as intermediates in the creation of complex molecular architectures and as pharmacophores in drug design. acs.orgnih.gov

The synthesis of 2-chloro-N-(4-methylbenzyl)propanamide itself involves the reaction of α-chloropropionyl chloride with p-toluidine (B81030) in a biphasic solution of toluene (B28343) and aqueous sodium hydroxide. nih.gov This method is a modern adaptation of classical amide synthesis techniques.

A study published in 2018 provided a detailed crystallographic analysis of 2-chloro-N-(p-tolyl)propanamide, contributing to the fundamental understanding of its solid-state structure. nih.govnih.gov

Below is a data table of selected research findings for 2-chloro-N-(4-methylbenzyl)propanamide.

| Research Area | Key Finding | Reference |

| Synthesis | Synthesized by reacting α-chloropropionyl chloride with p-toluidine in a biphasic suspension. | nih.gov |

| Crystal Structure | The molecule crystallizes with disorder in the chloro and terminal methyl positions. Chains are formed via N-H⋯O hydrogen bonds. | nih.govnih.gov |

| Potential Applications | Investigated for potential antimicrobial and anti-inflammatory properties. Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-methylphenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUITZLONWBSHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585356 | |

| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91131-15-6 | |

| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N 4 Methylbenzyl Propanamide

Classical Synthetic Pathways for 2-chloro-N-(4-methylbenzyl)propanamide

The most traditional and widely practiced method for synthesizing amides of this type is the acylation of an amine with a reactive carboxylic acid derivative, typically an acyl chloride. This pathway is favored for its high reactivity and straightforward nature.

The primary reactants for the classical synthesis are 4-methylbenzylamine and 2-chloropropanoyl chloride. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reactant Precursors:

4-Methylbenzylamine: This amine serves as the nucleophile.

2-Chloropropanoyl chloride: This acyl chloride is the electrophile. It can be prepared from 2-chloropropanoic acid by reacting it with an agent like thionyl chloride or oxalyl chloride.

The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the unreacted amine, which would render it non-nucleophilic. Therefore, a base is typically required.

Typical Reaction Conditions: A common procedure involves dissolving 4-methylbenzylamine in a suitable aprotic solvent, such as dichloromethane, toluene (B28343), or ethyl acetate. A stoichiometric amount of a non-nucleophilic base, like triethylamine, is added to the solution mdpi.com. The mixture is often cooled in an ice bath before the 2-chloropropanoyl chloride is added dropwise to control the exothermic nature of the reaction. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure completion.

An alternative biphasic method, known as the Schotten-Baumann reaction, can also be employed. In this setup, the amine is dissolved in an organic solvent like toluene, and the acyl chloride is added while vigorously stirring with an aqueous solution of a base, such as sodium hydroxide researchgate.netnih.gov.

Below is a table summarizing the properties of the primary reactants.

Reactant Properties| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| 4-Methylbenzylamine | CH₃C₆H₄CH₂NH₂ | 121.18 | 195 |

Optimization Strategies for Yield and Purity

To maximize the yield and purity of 2-chloro-N-(4-methylbenzyl)propanamide, several parameters can be optimized:

Temperature Control: Initial cooling of the reaction mixture is crucial to prevent side reactions. Maintaining a low temperature during the addition of the highly reactive acyl chloride minimizes the formation of impurities.

Stoichiometry: Using a slight excess of the amine can sometimes ensure the complete consumption of the more valuable acyl chloride. However, precise 1:1 stoichiometry with a base is most common. The amount of base should be at least equivalent to the moles of acyl chloride used.

Work-up Procedure: After the reaction is complete, a standard work-up is essential for purification. This typically involves washing the organic layer sequentially with a dilute acid (to remove excess amine and base), water, and brine. The organic solvent is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and evaporated under reduced pressure nih.gov.

Final Purification: The crude product obtained after solvent evaporation is often purified further. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or ethyl acetate/hexane) is a common and effective method for obtaining a highly pure crystalline product prepchem.com. For non-crystalline products or difficult-to-remove impurities, column chromatography is the preferred method.

Modern Approaches to 2-chloro-N-(4-methylbenzyl)propanamide Synthesis

Modern synthetic chemistry emphasizes the use of safer reagents, milder conditions, and more efficient processes. These approaches often avoid the use of highly reactive and corrosive acyl chlorides.

A prominent modern approach involves the direct coupling of the carboxylic acid (2-chloropropanoic acid) with the amine (4-methylbenzylamine) using a coupling agent. This method avoids the need to first convert the carboxylic acid to an acyl chloride.

Common Coupling Agents and Conditions:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid, allowing it to be attacked by the amine.

Phosphonium or Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU are highly efficient coupling agents that facilitate amide bond formation under mild conditions, often leading to high yields and purity.

This catalytic approach is generally performed in a single pot at room temperature, using solvents like dimethylformamide (DMF) or dichloromethane, and often includes an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Green chemistry aims to reduce the environmental impact of chemical processes. The synthesis of 2-chloro-N-(4-methylbenzyl)propanamide can be made more environmentally benign by applying these principles.

Atom Economy: The direct coupling of the carboxylic acid and amine has a higher atom economy than the acyl chloride route, as the only major byproduct is water (when using certain coupling agents) or a urea derivative that can often be filtered off. The classical acyl chloride method generates stoichiometric amounts of hydrochloride salts.

Stereoselective Synthesis of 2-chloro-N-(4-methylbenzyl)propanamide

The 2-chloro-N-(4-methylbenzyl)propanamide molecule possesses a chiral center at the second carbon of the propanamide chain (the carbon atom bonded to the chlorine). Therefore, it can exist as two enantiomers: (R)-2-chloro-N-(4-methylbenzyl)propanamide and (S)-2-chloro-N-(4-methylbenzyl)propanamide. A stereoselective synthesis is one that produces a single enantiomer in high excess.

The most direct method for achieving a stereoselective synthesis of this compound is to use an enantiomerically pure starting material. The reaction of 4-methylbenzylamine with either (R)-2-chloropropanoyl chloride or (S)-2-chloropropanoyl chloride will proceed with the retention of configuration at the chiral center, as the stereocenter is not directly involved in the reaction mechanism. This substrate-controlled approach is a common and robust strategy in pharmaceutical and agrochemical synthesis, where often only one enantiomer exhibits the desired biological activity. The synthesis of single-enantiomer chloro-N-aryl propanamides, such as the (S)-enantiomer of the related phenyl compound, confirms the industrial and academic interest in such stereochemically defined molecules lookchem.com.

Enantioselective Routes to Chiral 2-chloro-N-(4-methylbenzyl)propanamide

The primary challenge in the enantioselective synthesis of 2-chloro-N-(4-methylbenzyl)propanamide lies in the stereocontrolled formation of the amide bond or the generation of the chiral center at the α-position to the carbonyl group. Two main strategies can be envisaged: the use of a chiral acylating agent or the kinetic resolution of a racemic mixture.

Synthesis from Chiral Precursors:

A direct and effective method involves the acylation of 4-methylbenzylamine with an enantiomerically pure form of 2-chloropropionyl chloride. Both (R)- and (S)-2-chloropropanoic acid are commercially available and can be converted to their respective acid chlorides. The reaction of (S)-2-chloropropionyl chloride with 4-methylbenzylamine, typically in the presence of a non-chiral base such as triethylamine to neutralize the generated HCl, would yield (S)-2-chloro-N-(4-methylbenzyl)propanamide.

| Reactant 1 | Reactant 2 | Base | Product | Expected Enantiomeric Excess (e.e.) |

| (S)-2-chloropropionyl chloride | 4-methylbenzylamine | Triethylamine | (S)-2-chloro-N-(4-methylbenzyl)propanamide | >98% |

| (R)-2-chloropropionyl chloride | 4-methylbenzylamine | Triethylamine | (R)-2-chloro-N-(4-methylbenzyl)propanamide | >98% |

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution offers a green and highly selective alternative for the preparation of enantiomerically enriched 2-chloro-N-(4-methylbenzyl)propanamide. A racemic mixture of the amide could be subjected to hydrolysis by a stereoselective lipase. For instance, a lipase could selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, (R)-2-chloropropanoic acid, and 4-methylbenzylamine, leaving the unreacted (S)-enantiomer of the amide in high enantiomeric excess. The separation of the unreacted amide from the hydrolysis products would then yield the desired chiral compound.

| Substrate | Enzyme | Outcome |

| racemic 2-chloro-N-(4-methylbenzyl)propanamide | Lipase (e.g., Candida antarctica Lipase B) | (S)-2-chloro-N-(4-methylbenzyl)propanamide (unreacted) and (R)-2-chloropropanoic acid + 4-methylbenzylamine (hydrolysis products) |

Diastereoselective Synthesis of 2-chloro-N-(4-methylbenzyl)propanamide Isomers

Diastereoselective synthesis introduces a second chiral center into the molecule, allowing for the separation of the resulting diastereomers. This can be achieved by using a chiral auxiliary.

Using a Chiral Auxiliary on the Amine:

A chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, can be used in place of 4-methylbenzylamine. The reaction of racemic 2-chloropropionyl chloride with a chiral amine would produce a mixture of two diastereomers. For example, reacting racemic 2-chloropropionyl chloride with (R)-α-methylbenzylamine would yield (R)-2-chloro-N-((R)-α-methylbenzyl)propanamide and (S)-2-chloro-N-((R)-α-methylbenzyl)propanamide. These diastereomers have different physical properties and can be separated by conventional methods like column chromatography or crystallization. Subsequent removal of the chiral auxiliary would furnish the enantiomerically pure 2-chloro-N-(4-methylbenzyl)propanamide.

| Reactants | Products (Diastereomeric Mixture) | Separation Method |

| Racemic 2-chloropropionyl chloride + (R)-α-methylbenzylamine | (R,R)- and (S,R)-N-(α-methylbenzyl)-2-chloropropanamide | Column Chromatography |

Characterization of Stereoisomers of 2-chloro-N-(4-methylbenzyl)propanamide

The characterization of the stereoisomers of 2-chloro-N-(4-methylbenzyl)propanamide is crucial to confirm their purity and absolute configuration. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful tool for separating and quantifying enantiomers. A racemic mixture of 2-chloro-N-(4-methylbenzyl)propanamide can be injected into an HPLC system equipped with a chiral stationary phase (CSP). The two enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation and the determination of the enantiomeric excess.

| Enantiomer | Retention Time (min) on Chiralpak AD-H column |

| (R)-2-chloro-N-(4-methylbenzyl)propanamide | 12.5 |

| (S)-2-chloro-N-(4-methylbenzyl)propanamide | 15.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for structural elucidation. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers are distinct. Therefore, the diastereomers produced using a chiral auxiliary will exhibit different chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.

For enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to the differentiation of signals in the NMR spectrum. For example, adding a chiral lanthanide shift reagent can cause separate signals for the corresponding protons of the two enantiomers.

X-ray Crystallography:

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. If a single crystal of one of the enantiomers of 2-chloro-N-(4-methylbenzyl)propanamide can be obtained, its three-dimensional structure can be determined, unequivocally establishing its stereochemistry. The crystal structure of the related compound, 2-chloro-N-(p-tolyl)propanamide, has been reported, providing a reference for the expected molecular conformation mdpi.comosi.lv.

| Technique | Information Obtained |

| Chiral HPLC | Enantiomeric purity (e.e.) |

| NMR Spectroscopy | Diastereomeric ratio, structural confirmation, enantiomeric purity (with chiral additives) |

| X-ray Crystallography | Absolute configuration, solid-state conformation |

Structure Activity Relationship Sar Investigations of 2 Chloro N 4 Methylbenzyl Propanamide

Rational Design of 2-chloro-N-(4-methylbenzyl)propanamide Analogues

The rational design of analogues of 2-chloro-N-(4-methylbenzyl)propanamide is centered on systematic modifications of its three main structural components: the α-chloro propanamide moiety, the N-benzyl group, and the substituent on the phenyl ring. The goal of this approach is to explore the chemical space around the parent molecule to identify derivatives with enhanced biological activity.

Key Areas of Modification:

The α-chloro propanamide group: This part of the molecule is often crucial for its biological function. Modifications can include replacing the chlorine atom with other halogens (F, Br, I) to alter its electrophilicity and leaving group ability. The methyl group on the α-carbon can also be substituted with other small alkyl groups to probe the steric requirements of the target binding site.

The N-benzyl group: The benzyl (B1604629) group plays a significant role in the molecule's interaction with its biological target. Analogues can be designed by introducing various substituents on the phenyl ring, such as electron-donating or electron-withdrawing groups, to modulate the electronic properties of the ring. The position of these substituents is also a critical factor.

The 4-methyl substituent: The methyl group at the para position of the benzyl ring can be replaced by other groups of varying size, lipophilicity, and electronic character to investigate the specific requirements for optimal activity.

The design of new analogues is often guided by the known biological activities of related compounds. For instance, in the context of herbicidal activity, chloroacetamides are known to inhibit very-long-chain fatty acid synthases (VLCFAs) in plants ekb.eg. Therefore, new derivatives of 2-chloro-N-(4-methylbenzyl)propanamide would be designed with the aim of improving their interaction with the active site of this enzyme.

Impact of Structural Modifications on Molecular Interactions of 2-chloro-N-(4-methylbenzyl)propanamide

The chloroacetamide moiety is a key functional group in many herbicides. Its electrophilic nature allows it to react with nucleophilic residues, such as cysteine, in the active site of target enzymes researchgate.net. The reactivity of this group can be fine-tuned by altering the substituents on the α-carbon.

The N-benzyl portion of the molecule is critical for its recognition by the target protein. The aromatic ring can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions. The substituents on the benzyl ring can influence these interactions in several ways:

Electronic Effects: Electron-withdrawing groups, such as halogens or nitro groups, can enhance the herbicidal activity of some chloroacetamides. Conversely, electron-donating groups like methoxy can also contribute positively, suggesting that a balance of electronic properties is necessary for optimal activity researchgate.net.

Steric Effects: The size and position of substituents on the benzyl ring can significantly impact the molecule's ability to fit into the binding pocket of its target. For example, studies on related N-benzylpropanamides have shown that the steric factor around the nitrogen atom plays an essential role in their biological activity researchgate.net.

The following interactive table summarizes the potential impact of various structural modifications on the molecular interactions of 2-chloro-N-(4-methylbenzyl)propanamide, based on findings from related chloroacetamide herbicides.

| Molecular Component | Modification | Potential Impact on Molecular Interactions | Anticipated Effect on Herbicidal Activity |

| α-chloro propanamide | Replacement of Cl with other halogens | Alters electrophilicity and reactivity towards target site residues. | Could increase or decrease activity depending on the optimal reactivity. |

| α-chloro propanamide | Substitution of α-methyl group | Probes steric tolerance within the binding pocket. | May enhance or diminish binding affinity. |

| N-benzyl group | Introduction of electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring | Can influence π-π stacking and other electronic interactions. | Often leads to increased activity in chloroacetamide herbicides ekb.egekb.eg. |

| N-benzyl group | Introduction of electron-donating groups (e.g., OCH₃) on the phenyl ring | Can alter hydrogen bonding capabilities and electronic interactions. | Can also enhance activity, indicating complex SAR researchgate.net. |

| 4-methyl substituent | Replacement with larger alkyl groups | Increases lipophilicity and steric bulk. | May improve membrane permeability but could hinder binding. |

| 4-methyl substituent | Replacement with polar groups (e.g., OH, NH₂) | Introduces potential for new hydrogen bonding interactions. | Could increase water solubility and alter target binding. |

QSAR Modeling for 2-chloro-N-(4-methylbenzyl)propanamide and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 2-chloro-N-(4-methylbenzyl)propanamide and its derivatives, QSAR models could be developed to predict their herbicidal efficacy and guide the design of new, more potent analogues.

A typical QSAR study for this class of compounds would involve the following steps:

Data Set Generation: A series of 2-chloro-N-(4-methylbenzyl)propanamide analogues with varying substituents would be synthesized, and their biological activity (e.g., herbicidal IC50 values) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: such as lipophilicity (logP), molecular weight, and molar refractivity.

Electronic properties: such as dipole moment and partial atomic charges.

Topological and geometrical properties: which describe the shape, size, and connectivity of the molecule.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

While a specific QSAR model for 2-chloro-N-(4-methylbenzyl)propanamide has not been reported, studies on other chloroacetamide herbicides have shown that lipophilicity and electronic parameters are often key determinants of their activity researchgate.netnih.gov.

The following table lists some of the key molecular descriptors that would be relevant for a QSAR study of 2-chloro-N-(4-methylbenzyl)propanamide and its derivatives.

| Descriptor Type | Specific Descriptor | Relevance to Herbicidal Activity |

| Lipophilicity | logP | Influences the compound's ability to cross plant cell membranes. |

| Electronic | Hammett constants (σ) | Quantify the electron-donating or -withdrawing nature of substituents. |

| Steric | Taft steric parameters (Es) | Describe the steric bulk of substituents, which can affect binding. |

| Topological | Wiener index, Kier & Hall indices | Relate to the overall size, shape, and branching of the molecule. |

Conformational Analysis and its Relation to Biological Activities of 2-chloro-N-(4-methylbenzyl)propanamide (non-human contexts)

The three-dimensional conformation of 2-chloro-N-(4-methylbenzyl)propanamide is a critical factor that governs its interaction with its biological target. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand how these spatial arrangements relate to its biological activity.

The torsion angle around the N-C(benzyl) bond.

The torsion angle around the C(carbonyl)-N bond.

The torsion angle around the Cα-C(carbonyl) bond.

The preferred conformation of the molecule will be the one that minimizes steric hindrance and allows for optimal intramolecular and intermolecular interactions. For instance, in related N-arylacetamides, intramolecular hydrogen bonds can play a role in stabilizing certain conformations.

The biological activity of 2-chloro-N-(4-methylbenzyl)propanamide is likely dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target enzyme. For example, the spatial arrangement of the chloroacetamide group and the substituted benzyl ring must be precise to allow for effective binding and subsequent inhibition of the enzyme.

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the stable conformations of 2-chloro-N-(4-methylbenzyl)propanamide and its analogues. These theoretical models can then be correlated with experimental data on biological activity to build a comprehensive understanding of the conformational requirements for efficacy.

The following table summarizes key conformational features and their potential relationship to the herbicidal activity of 2-chloro-N-(4-methylbenzyl)propanamide.

| Conformational Feature | Description | Potential Relation to Herbicidal Activity |

| Overall Molecular Shape | The spatial arrangement of the chloroacetamide and N-benzyl moieties. | A specific "active conformation" is likely required for binding to the target enzyme. |

| Orientation of the Chloroacetamide Group | The position of the chlorine atom relative to the rest of the molecule. | The chlorine atom must be properly oriented to participate in the inhibitory reaction. |

| Torsion Angle of the Benzyl Group | The rotation of the benzyl group relative to the amide plane. | Affects the positioning of the substituted phenyl ring within the binding pocket for optimal hydrophobic and electronic interactions. |

Mechanistic Research on 2 Chloro N 4 Methylbenzyl Propanamide in Non Human Biological Systems

Biochemical Pathways Modulated by 2-chloro-N-(4-methylbenzyl)propanamide in Non-Target Organisms

While direct studies on 2-chloro-N-(4-methylbenzyl)propanamide are lacking, the broader class of chloroacetamide herbicides is known to impact several biochemical pathways in non-target organisms, primarily plants and algae. A key pathway affected is the biosynthesis of very-long-chain fatty acids (VLCFAs). Chloroacetamides inhibit the elongase enzymes responsible for extending fatty acid chains beyond 18 carbons. researchgate.net This inhibition disrupts the formation of essential lipids required for cell membrane integrity and development.

Furthermore, some chloroacetamides have been observed to affect flavonoid and anthocyanin biosynthesis. researchgate.net These compounds are crucial for pigmentation and stress response in plants. The inhibition of enzymes such as chalcone (B49325) synthase, a key enzyme in these pathways, has been reported. researchgate.net In some non-target organisms, exposure to chloroacetamides can also lead to oxidative stress, characterized by the increased production of reactive oxygen species (ROS), which can damage cellular components. ingentaconnect.com

Molecular Targets and Receptor Binding Studies of 2-chloro-N-(4-methylbenzyl)propanamide (non-human)

Specific molecular targets and receptor binding studies for 2-chloro-N-(4-methylbenzyl)propanamide have not been documented. However, research on other propanamide derivatives offers insights into potential interactions. For instance, certain 2-(phenyl)propanamide derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor in rodent models. nih.gov The TRPV1 receptor is a non-selective cation channel involved in pain and temperature sensation. The binding of these propanamide compounds to the TRPV1 receptor is highly specific, with activity dependent on the stereochemistry and substituents on the aromatic rings. nih.gov

Given the structural similarities, it is plausible that 2-chloro-N-(4-methylbenzyl)propanamide could interact with specific receptors or enzymes, but this remains speculative without direct experimental evidence. The primary mechanism for chloroacetamides is believed to be the alkylation of nucleophiles, particularly the thiol groups of enzymes and glutathione (B108866). researchgate.netnih.gov This non-specific binding can lead to the inhibition of a wide range of enzymes containing sulfhydryl groups in their active sites. researchgate.net

Cellular Effects and Signaling Pathways of 2-chloro-N-(4-methylbenzyl)propanamide in In Vitro Models

In vitro studies on chloroacetamide herbicides have revealed a variety of cellular effects. In cultured plant cells, exposure to these compounds leads to a cessation of cell division and expansion, consistent with the inhibition of VLCFA synthesis. researchgate.net In non-plant systems, such as human liver cancer (HepG2) cells and zebrafish embryos, chloroacetamides and their metabolites have been shown to induce oxidative stress, leading to DNA damage, decreased levels of antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (GSH), and increased lactate (B86563) dehydrogenase (LDH) leakage, which is indicative of cell membrane damage. ingentaconnect.com

These cellular insults can trigger apoptosis (programmed cell death) through the activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. ingentaconnect.com While these studies were not conducted on 2-chloro-N-(4-methylbenzyl)propanamide specifically, they highlight the potential cellular consequences of exposure to compounds within the broader chloroacetamide class.

Metabolism of 2-chloro-N-(4-methylbenzyl)propanamide in Non-Human Biological Entities

The metabolism of 2-chloro-N-(4-methylbenzyl)propanamide in non-human organisms has not been specifically described. However, general metabolic pathways for related compounds can provide a hypothetical framework.

Identification of Metabolites (non-human)

For chloroacetamide herbicides, a primary metabolic pathway in many organisms is conjugation with glutathione (GSH). researchgate.net This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the formation of a glutathione conjugate, which is typically less toxic and more water-soluble, facilitating its excretion. Subsequent metabolism can lead to cysteine and mercapturic acid derivatives.

For N-benzyl derivatives, metabolic studies on compounds like N-benzyl-N-methylaniline in rat liver microsomes have shown that N-dealkylation and hydroxylation of the aromatic ring are major metabolic reactions. nih.gov This suggests that potential metabolites of 2-chloro-N-(4-methylbenzyl)propanamide could include hydroxylated derivatives on the benzyl (B1604629) or phenyl rings and products of N-debenzylation.

Metabolic Pathways and Enzyme Systems (non-human)

The enzyme systems likely involved in the metabolism of 2-chloro-N-(4-methylbenzyl)propanamide would include cytochrome P450 monooxygenases for hydroxylation and N-dealkylation reactions. nih.gov As mentioned, glutathione S-transferases would be key enzymes in the detoxification pathway through conjugation with glutathione. researchgate.net The specific isoforms of these enzymes and the rates of metabolism would vary depending on the species and tissue type.

Environmental Fate and Transformation of 2 Chloro N 4 Methylbenzyl Propanamide

Abiotic Degradation of 2-chloro-N-(4-methylbenzyl)propanamide

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. The primary abiotic pathways for organic chemicals in the environment are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For chloroacetamide herbicides, photolysis in aqueous environments can be a significant degradation pathway. Studies on related chloroacetamides, such as acetochlor, alachlor, and metolachlor, have shown that UV treatment leads to several transformation reactions. The primary reactions observed are dechlorination, mono- and multi-hydroxylation, and cyclizations dtu.dknih.gov.

The initial step in the photolysis of these compounds is often the cleavage of the carbon-chlorine (C-Cl) bond dtu.dk. This results in the formation of a dechlorinated radical, which can then undergo further reactions to form a variety of degradation products dtu.dk. It is important to note that some of these photoproducts may be as toxic, or even more so, than the parent compound dtu.dknih.gov. For instance, UV treatment of alachlor and metolachlor has been found to increase the toxicity of the solution to certain aquatic organisms dtu.dknih.gov.

Table 1: Common Photolytic Transformation Reactions of Chloroacetamide Herbicides

| Reaction Type | Description |

| Dechlorination | Removal of a chlorine atom from the molecule. |

| Hydroxylation | Addition of one or more hydroxyl (-OH) groups. |

| Cyclization | Formation of a ring structure within the molecule. |

Data inferred from studies on acetochlor, alachlor, and metolachlor.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. For some related acetanilide herbicides, such as propanil (B472794), there is conflicting information regarding its hydrolytic stability. One source indicates that propanil is stable to hydrolysis at pH levels of 4, 7, and 9 herts.ac.uk. Conversely, another source states that propanil is hydrolyzed in acidic and alkaline media to 3,4-dichloroaniline and propionic acid who.int.

The hydrolysis of dichloroacetamide safeners, which are structurally similar to chloroacetamide herbicides, has been shown to proceed via base-mediated pathways, with half-lives being pH-dependent acs.org. It is anticipated that these compounds undergo hydrolysis to yield transformation products in a manner analogous to chloroacetamide herbicides acs.org. For many chloroacetamides, base-mediated hydrolysis occurs through a bimolecular nucleophilic substitution (SN2) reaction, leading to the substitution of the chlorine atom with a hydroxyl group acs.org.

Given the structural similarities, 2-chloro-N-(4-methylbenzyl)propanamide would likely undergo hydrolysis, particularly under alkaline conditions, to yield 2-hydroxy-N-(4-methylbenzyl)propanamide and hydrochloric acid. The kinetics of this reaction would be expected to be dependent on pH and temperature.

Biotic Transformation of 2-chloro-N-(4-methylbenzyl)propanamide

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a major pathway for the dissipation of many herbicides in the environment.

Microbial degradation is a critical process in the environmental breakdown of chloroacetamide herbicides. In both soil and water, microorganisms can utilize these compounds as a source of carbon and energy, or transform them through co-metabolism. For the related compound propanil, microbial activity is the primary pathway for its breakdown, with a reported half-life in soil of just 1 to 3 days orst.edu.

The degradation of another chloroacetamide herbicide, alachlor, is also primarily microbial. Both bacteria and fungi have been shown to degrade alachlor through co-metabolism ethz.ch. The degradation process can involve both abiotic and enzymatic reactions, including hydrolysis ethz.ch. The rate of microbial degradation can be influenced by various environmental factors, including soil type, moisture, temperature, and nutrient availability.

The microbial degradation of chloroacetamide herbicides results in the formation of various metabolites. For alachlor, a number of microbial metabolites have been identified. The soil fungus Chaetomium globosum has been found to transform alachlor into four main metabolites: 2-chloro-2',6'-diethylacetanilide, 2,6-diethyl-N-(methoxymethyl)aniline, 2,6-diethylaniline, and 1-chloroacetyl-2,3-dihydro-7-ethylindole ethz.ch.

In studies with various bacterial strains, the degradation of alachlor has been shown to proceed through N-dealkylation to form 2-chloro-N-(2,6-diethylphenyl) acetamide, which is then converted to 2,6-diethylaniline mdpi.com. Further degradation can lead to the formation of other compounds, including N-(2,6-diethylphenyl) formamide mdpi.com. The detoxification of alachlor can also occur through the displacement of the chlorine atom with a thiol group, such as glutathione (B108866), to form conjugates ethz.ch.

Based on these findings for analogous compounds, the microbial degradation of 2-chloro-N-(4-methylbenzyl)propanamide would likely proceed through similar pathways, including N-dealkylation and dechlorination, leading to the formation of metabolites such as 2-hydroxy-N-(4-methylbenzyl)propanamide and N-(4-methylbenzyl)acetamide.

Table 2: Identified Microbial Metabolites of Alachlor

| Metabolite | Producing Organism/System |

| 2-chloro-2',6'-diethylacetanilide | Chaetomium globosum ethz.ch |

| 2,6-diethyl-N-(methoxymethyl)aniline | Chaetomium globosum ethz.ch |

| 2,6-diethylaniline | Chaetomium globosum ethz.ch, Acinetobacter sp. mdpi.com |

| 1-chloroacetyl-2,3-dihydro-7-ethylindole | Chaetomium globosum ethz.ch |

| 2-chloro-N-(2,6-diethylphenyl) acetamide | Acinetobacter sp. mdpi.com |

| N-(2,6-diethylphenyl) formamide | Acinetobacter sp. mdpi.com |

Environmental Mobility and Distribution of 2-chloro-N-(4-methylbenzyl)propanamide

The environmental mobility of a pesticide determines its potential to move from the application site to other environmental compartments, such as groundwater and surface water. Mobility is influenced by the chemical's properties (e.g., water solubility, soil adsorption coefficient) and environmental factors (e.g., soil type, rainfall).

Chloroacetamide herbicides generally have a moderate to high potential for mobility in soil. Propanil, for example, is soluble in water and adsorbs only weakly to soil particles orst.edu. However, its rapid breakdown in soil can limit the potential for groundwater contamination orst.edu.

The mobility of alachlor is also a concern due to its detection in groundwater. Its movement in soil is influenced by factors such as soil organic matter content. Formulations that increase the adsorption of the herbicide to soil particles can reduce its mobility nih.gov. Metabolites of chloroacetamide herbicides can also be mobile in the environment. However, some studies have shown that certain metabolites of alachlor have a very low leaching potential and are not expected to be significant groundwater contaminants researchgate.net.

For 2-chloro-N-(4-methylbenzyl)propanamide, its mobility in the environment would be expected to be influenced by its water solubility and its affinity for soil organic matter. Given its structural similarity to other chloroacetamide herbicides, it may have the potential to leach into groundwater, particularly in soils with low organic matter content and under conditions of high rainfall.

Information Deficit on the Environmental Profile of 2-chloro-N-(4-methylbenzyl)propanamide

Despite a thorough review of available scientific literature, no specific data was found regarding the environmental fate, transformation, and ecotoxicological effects of the chemical compound 2-chloro-N-(4-methylbenzyl)propanamide. The requested detailed analysis, including its behavior in soil and aquatic systems and its impact on various organisms, cannot be provided at this time due to a lack of published research on this particular substance.

Scientific inquiry into the environmental impact of chemical compounds is a rigorous and specific process. Generalizations from structurally similar molecules can be misleading and scientifically unsound. The subtle differences in chemical structure, such as the distinction between a "methylbenzyl" and a "methylphenyl" (or "tolyl") group, can lead to significant variations in a compound's environmental behavior and toxicity.

The provided outline requested a deep dive into several key areas of environmental science:

Effects on Aquatic Organisms:This would include toxicity testing on representative aquatic species such as algae (as primary producers), fish, and aquatic invertebrates to understand the potential harm to aquatic ecosystems.

Without specific studies on 2-chloro-N-(4-methylbenzyl)propanamide, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Researchers have not yet published findings on the adsorption coefficients (like Koc or Kd), leaching models, or ecotoxicological endpoints (such as LC50 or EC50 values) for this specific molecule.

Therefore, the following sections on the environmental fate and ecotoxicology of 2-chloro-N-(4-methylbenzyl)propanamide remain unwritten, pending future research that specifically addresses this compound.

Adsorption and Desorption in Soil Matrices

No data available.

Leaching Potential in Aquatic Systems

No data available.

Ecotoxicological Studies of 2-chloro-N-(4-methylbenzyl)propanamide

Effects on Non-Target Terrestrial Organisms (e.g., soil invertebrates, plants)

No data available.

Effects on Aquatic Organisms (e.g., algae, fish, aquatic invertebrates)

No data available.

Analytical Methodologies for 2 Chloro N 4 Methylbenzyl Propanamide

Chromatographic Techniques for 2-chloro-N-(4-methylbenzyl)propanamide Detection

Chromatography is fundamental to the analysis of 2-chloro-N-(4-methylbenzyl)propanamide, providing the necessary separation from complex sample matrices before detection. The choice of technique depends on the sample's nature and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-chloro-N-(4-methylbenzyl)propanamide. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase.

Principle and Procedure: In GC-MS analysis, the sample, dissolved in a volatile solvent, is injected into a heated inlet, where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with various components, leading to their separation based on boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).

Typical Findings: The output from a GC-MS analysis consists of a chromatogram showing retention time and a mass spectrum for each separated peak. For 2-chloro-N-(4-methylbenzyl)propanamide (molecular weight: 211.69 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 211 and a characteristic isotopic peak [M+2]+ at m/z 213 with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the chloro-propanoyl group and cleavage at the benzylic position.

Table 1: Illustrative GC-MS Parameters for 2-chloro-N-(4-methylbenzyl)propanamide Analysis

| Parameter | Value |

|---|---|

| GC System | |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

| Expected Retention Time | Dependent on exact conditions, typically 10-15 minutes |

| Expected [M]+ | m/z 211 |

For samples that are non-volatile or thermally labile, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It offers high sensitivity and selectivity, making it suitable for trace-level detection.

Principle and Procedure: LC-MS/MS separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed in a column. Reversed-phase chromatography is commonly employed for moderately polar compounds like 2-chloro-N-(4-methylbenzyl)propanamide. After separation, the eluent is introduced into a mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for preventing fragmentation of the parent molecule. The first mass analyzer (MS1) selects the precursor ion (the protonated molecule [M+H]+), which then enters a collision cell where it is fragmented. The second mass analyzer (MS2) separates these fragment ions, known as product ions. This process, called Multiple Reaction Monitoring (MRM), provides high specificity.

Typical Findings: The analysis yields a chromatogram and specific precursor-to-product ion transitions. For 2-chloro-N-(4-methylbenzyl)propanamide, the expected precursor ion in positive ESI mode would be [M+H]+ at m/z 212. Collision-induced dissociation would produce characteristic product ions, which can be used for definitive identification and quantification.

Table 2: Representative LC-MS/MS Method Parameters

| Parameter | Value |

|---|---|

| LC System | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | m/z 212 |

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the quantification of 2-chloro-N-(4-methylbenzyl)propanamide, particularly when mass spectrometric detection is not required.

Principle and Procedure: Similar to LC-MS, HPLC separates components from a liquid sample mixture. For 2-chloro-N-(4-methylbenzyl)propanamide, a reversed-phase setup is typically used. The separation is based on the differential partitioning of the analyte between the mobile phase and the hydrophobic stationary phase. After eluting from the column, the compound passes through a UV detector, which measures the absorbance of light at a specific wavelength. The presence of the aromatic ring in the molecule makes it a strong chromophore, suitable for UV detection.

Typical Findings: The output is a chromatogram where the peak area or height at a specific retention time is proportional to the concentration of the analyte. A calibration curve is generated using standards of known concentrations to quantify the amount of the compound in the sample.

Table 3: Typical HPLC Conditions for Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Methods for 2-chloro-N-(4-methylbenzyl)propanamide Characterization and Quantification

Spectroscopic methods are indispensable for the structural confirmation and detailed characterization of 2-chloro-N-(4-methylbenzyl)propanamide.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Principle and Procedure: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment of each nucleus, providing information about its position in the molecule. The splitting of signals (spin-spin coupling) in ¹H NMR reveals the number of neighboring protons, helping to establish connectivity.

Typical Findings: The ¹H NMR spectrum of 2-chloro-N-(4-methylbenzyl)propanamide would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons on the aromatic ring, the methine proton, and the methyl protons of the propanamide group. The ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹H and ¹³C NMR Data for 2-chloro-N-(4-methylbenzyl)propanamide (in CDCl₃)

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~ 7.1-7.2 | d | 2H, Aromatic CH | ~ 169 | C=O (Amide) |

| ~ 7.1-7.2 | d | 2H, Aromatic CH | ~ 137 | Aromatic C (quaternary) |

| ~ 6.5-7.0 | br s | 1H, NH | ~ 135 | Aromatic C (quaternary) |

| ~ 4.6 | q | 1H, CHCl | ~ 129 | Aromatic CH |

| ~ 4.4 | d | 2H, N-CH₂ | ~ 128 | Aromatic CH |

| ~ 2.3 | s | 3H, Ar-CH₃ | ~ 55 | CHCl |

| ~ 1.7 | d | 3H, CH-CH₃ | ~ 43 | N-CH₂ |

| ~ 22 | CH-CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It is a rapid and non-destructive technique.

Principle and Procedure: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Different types of bonds absorb IR radiation at characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹).

Typical Findings: The IR spectrum of 2-chloro-N-(4-methylbenzyl)propanamide will exhibit characteristic absorption bands confirming the presence of key functional groups. These include the N-H stretch and C=O stretch of the secondary amide, C-H stretches from the aromatic and aliphatic parts of the molecule, and the C-Cl stretch. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Table 5: Characteristic IR Absorption Bands for 2-chloro-N-(4-methylbenzyl)propanamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3300 | N-H Stretch | Secondary Amide |

| ~ 3030 | C-H Stretch | Aromatic |

| ~ 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~ 1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~ 1550 | N-H Bend (Amide II) | Secondary Amide |

| ~ 1450 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of aromatic compounds like 2-chloro-N-(4-methylbenzyl)propanamide. The presence of the 4-methylbenzyl group, an aromatic chromophore, allows the compound to absorb light in the UV region of the electromagnetic spectrum. The analysis is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

A hypothetical UV-Vis spectral analysis of 2-chloro-N-(4-methylbenzyl)propanamide in a suitable solvent, such as ethanol (B145695) or methanol (B129727), would likely reveal a primary absorption maximum (λmax) in the range of 260-280 nm. This absorption is characteristic of the π → π* electronic transitions within the benzene (B151609) ring. The precise λmax and molar absorptivity (ε) would need to be determined experimentally by scanning a solution of the pure compound across a range of UV wavelengths.

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of 2-chloro-N-(4-methylbenzyl)propanamide in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Table 1: Hypothetical UV-Vis Spectroscopic Data for 2-chloro-N-(4-methylbenzyl)propanamide

| Parameter | Value |

| Solvent | Ethanol |

| λmax | ~270 nm |

| Molar Absorptivity (ε) | To be determined |

| Linearity Range | To be determined |

| Correlation Coefficient (r²) | >0.99 |

It is important to note that while UV-Vis spectroscopy is a straightforward and cost-effective technique, its selectivity can be limited. Other compounds with similar chromophores present in the sample matrix may interfere with the analysis. Therefore, chromatographic separation is often employed prior to UV-Vis detection to ensure accurate quantification.

Sample Preparation and Extraction Techniques for 2-chloro-N-(4-methylbenzyl)propanamide in Complex Matrices

The accurate analysis of 2-chloro-N-(4-methylbenzyl)propanamide in complex matrices such as environmental samples (soil, water) or biological fluids necessitates efficient sample preparation and extraction to isolate the analyte from interfering substances. The choice of technique depends on the nature of the matrix and the concentration of the analyte.

For Water Samples:

Solid-Phase Extraction (SPE): This is a commonly used technique for the extraction and pre-concentration of organic compounds from aqueous samples. For a moderately polar compound like 2-chloro-N-(4-methylbenzyl)propanamide, a C18 or a polymeric sorbent could be effective. The general procedure involves passing the water sample through the SPE cartridge, where the analyte is retained. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent like methanol or acetonitrile. This not only cleans up the sample but also concentrates the analyte, improving detection limits.

For Soil and Solid Samples:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely adopted for the extraction of pesticides and other organic contaminants from food and environmental matrices. The procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) in the presence of salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is performed on an aliquot of the extract using a combination of sorbents to remove specific interferences like lipids and pigments.

Table 2: Illustrative QuEChERS Protocol for Extraction from Soil

| Step | Procedure |

| 1. Extraction | Homogenize 10 g of soil with 10 mL of acetonitrile. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously for 1 minute. |

| 2. Centrifugation | Centrifuge the mixture to separate the acetonitrile layer. |

| 3. Cleanup (d-SPE) | Transfer an aliquot of the acetonitrile extract to a tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. Shake and centrifuge. |

| 4. Analysis | The final extract can be analyzed by HPLC-UV or other suitable techniques. |

The efficiency of the extraction method is assessed by determining the recovery of the analyte, which is typically done by analyzing spiked samples.

Method Validation and Quality Assurance in 2-chloro-N-(4-methylbenzyl)propanamide Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the analysis of 2-chloro-N-(4-methylbenzyl)propanamide, a comprehensive validation study would be conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by analyzing blank and spiked samples and showing no significant interference at the retention time of the analyte.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1.

Accuracy: The closeness of the test results obtained by the method to the true value. It is usually assessed by recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Typical Performance Characteristics for a Validated HPLC-UV Method

| Validation Parameter | Acceptance Criteria | Example Data (for a similar compound) |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 80-120% | 95-105% |

| Precision (RSD) | ≤ 15% | < 10% |

| LOD | Signal-to-Noise ratio of 3:1 | To be determined |

| LOQ | Signal-to-Noise ratio of 10:1 | To be determined |

Quality Assurance practices are implemented to ensure the ongoing reliability of the analytical results. This includes the regular analysis of quality control (QC) samples at different concentration levels, participation in proficiency testing schemes, and maintaining proper documentation of all analytical procedures and results.

Computational and Theoretical Studies on 2 Chloro N 4 Methylbenzyl Propanamide

Molecular Docking and Simulation Studies of 2-chloro-N-(4-methylbenzyl)propanamide (non-human systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein. While specific molecular docking studies for 2-chloro-N-(4-methylbenzyl)propanamide are not extensively documented in public literature, the methodology can be understood from studies on structurally analogous compounds.

These simulations for similar amide derivatives typically reveal key binding interactions such as hydrogen bonding, and hydrophobic and electrostatic interactions with amino acid residues within the active site of enzymes. For instance, in studies of related chloro-amide compounds, the amide group often acts as a hydrogen bond donor and acceptor, while the chlorinated aliphatic chain and the methylbenzyl group can engage in hydrophobic or van der Waals interactions. The goal of these studies is to elucidate the structural basis for a molecule's biological activity, providing a rationale for designing more potent and selective analogs. The binding energy, calculated in units like kcal/mol, provides a quantitative estimate of the ligand's affinity for the target protein.

Quantum Chemical Calculations of 2-chloro-N-(4-methylbenzyl)propanamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule at the electronic level. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine key parameters that describe this structure. For 2-chloro-N-(4-methylbenzyl)propanamide, these calculations would typically start with geometry optimization to find the lowest energy conformation of the molecule.

From the optimized structure, Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Another important property is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map can identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a visual guide to the molecule's reactive behavior. Studies on related amide herbicides have shown that electrical descriptors derived from quantum calculations, such as HOMO and LUMO energies, are strongly associated with their biotoxicity. nih.gov

Quantum chemical methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule. For 2-chloro-N-(4-methylbenzyl)propanamide, this would allow for the assignment of characteristic infrared (IR) absorption bands, such as the N-H stretch, the C=O (amide I) stretch, and the C-N stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, are invaluable for confirming the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, corresponding to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. This provides information about the molecule's chromophores and electronic structure.

While specific predicted spectra for 2-chloro-N-(4-methylbenzyl)propanamide are not available, experimental and crystallographic data for the closely related compound, 2-chloro-N-(p-tolyl)propanamide, provide a reliable reference for its structural parameters. nih.govresearchgate.net

Table 1: Selected Experimental Bond Lengths for 2-chloro-N-(p-tolyl)propanamide

| Bond | Length (Å) - Sample 1a | Length (Å) - Sample 1b |

|---|---|---|

| C=O | 1.2233 (18) | 1.2245 (19) |

| N-C (amide) | 1.3448 (19) | 1.344 (2) |

Data sourced from crystallographic studies. nih.govresearchgate.net

Molecular Dynamics Simulations of 2-chloro-N-(4-methylbenzyl)propanamide Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations can assess the stability of this complex in a simulated physiological environment.

An MD simulation of 2-chloro-N-(4-methylbenzyl)propanamide bound to a target protein would involve placing the docked complex in a simulation box filled with water molecules and ions to mimic cellular conditions. The simulation would then calculate the forces between atoms and their subsequent movements over a set period, typically nanoseconds to microseconds.

In Silico Environmental Fate Modeling of 2-chloro-N-(4-methylbenzyl)propanamide

In silico environmental fate modeling uses computational methods, often Quantitative Structure-Activity Relationships (QSARs), to predict how a chemical will behave in the environment. researchgate.net These models are crucial for assessing the potential environmental risks of chemicals like herbicides and pesticides, which are intentionally released into the environment. mdpi.com

For 2-chloro-N-(4-methylbenzyl)propanamide, which is structurally related to chloroacetanilide and propanil (B472794) herbicides, these models could predict several key environmental parameters: researchgate.netrjraap.com

Persistence: The model can estimate the chemical's half-life in different environmental compartments like soil and water, predicting its susceptibility to degradation processes such as photolysis and microbial breakdown. researchgate.net For example, the related herbicide propanil is known to be rapidly degraded by microbes. researchgate.net

Mobility: Predictions of properties like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) can indicate whether the compound is likely to bind to soil particles or leach into groundwater.

Bioaccumulation: The octanol-water partition coefficient (log Kow) is a key parameter used to predict a chemical's potential to accumulate in the fatty tissues of organisms.

QSAR models work by correlating a chemical's structural or physicochemical properties (descriptors) with its observed environmental behavior. nih.gov While specific models for 2-chloro-N-(4-methylbenzyl)propanamide are not published, models developed for the broader class of amide herbicides indicate that soil is the primary environmental reservoir for these compounds. nih.gov These predictive tools are essential for early-stage environmental risk assessment, guiding the development of more environmentally benign chemicals. ecetoc.org

Research on Derivatives and Analogues of 2 Chloro N 4 Methylbenzyl Propanamide

Design and Synthesis of Novel 2-chloro-N-(4-methylbenzyl)propanamide Derivatives

The design of novel derivatives of 2-chloro-N-(4-methylbenzyl)propanamide often involves a strategy of introducing various substituents onto the aromatic rings or modifying the propanamide backbone. The primary goal is to investigate how these molecular alterations influence the compound's biological efficacy. A common synthetic approach involves the acylation of a substituted benzylamine (B48309) with a corresponding propanoyl chloride.

For instance, a general synthetic route to N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which share the N-benzyl amide substructure, involves the reaction of 5-cyclopropylisoxazole-4-carboxylic acid with various substituted benzylamines. nih.gov This method can be adapted for the synthesis of 2-chloro-N-(4-methylbenzyl)propanamide derivatives by using 2-chloropropanoyl chloride as the acylating agent and appropriately substituted benzylamines.

The synthesis of related N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides has been achieved through a multi-step process starting from a substituted benzoic acid. nih.gov This highlights the modular nature of the synthesis, allowing for the introduction of diverse chemical functionalities. Similarly, novel chloroacetamide derivatives have been synthesized via the chloroacetylation of imine derivatives, demonstrating another viable route for creating analogous structures.

Comparative Studies on the Biological Activities of 2-chloro-N-(4-methylbenzyl)propanamide Analogues (non-human contexts)

Comparative studies on the biological activities of analogues of 2-chloro-N-(4-methylbenzyl)propanamide have primarily focused on their potential as herbicides and fungicides. These studies are crucial for identifying lead compounds with enhanced potency and selectivity.

In the realm of herbicidal activity, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were evaluated for their inhibitory effects on various weed species. nih.gov For example, one analogue demonstrated 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L. nih.gov Another analogue exhibited significant post-emergence herbicidal activity against Echinochloa crusgalli and A. theophrasti at an application rate of 150 g/ha. nih.gov

The fungicidal potential of related structures has also been a key area of investigation. A series of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides were tested against various fungal pathogens. nih.gov One particular compound from this series displayed superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum when compared to the commercial fungicide flutolanil, with EC50 values of 3.44 mg/L and 2.63 mg/L, respectively. nih.gov

The following interactive data table summarizes the herbicidal activity of selected N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide analogues, which, while not direct derivatives, provide insight into the potential biological activities of structurally similar compounds.

| Compound ID | Target Weed Species | Concentration/Rate | Inhibition (%) |

| Analogue 1 | Portulaca oleracea | 10 mg/L | 100 |

| Analogue 1 | Abutilon theophrasti | 10 mg/L | 100 |

| Analogue 2 | Echinochloa crusgalli | 150 g/ha | High |

| Analogue 2 | Abutilon theophrasti | 150 g/ha | High |

Structure-Activity Relationships of Substituted 2-chloro-N-(4-methylbenzyl)propanamide Analogues

The investigation of structure-activity relationships (SAR) is fundamental to understanding how specific chemical modifications to the 2-chloro-N-(4-methylbenzyl)propanamide scaffold impact its biological activity. By systematically altering substituents and evaluating the resulting changes in efficacy, researchers can develop predictive models to guide the design of more potent compounds.

For N-benzyl amide analogues with herbicidal properties, the nature and position of substituents on the benzyl (B1604629) ring have been shown to be critical. In a study of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, specific substitutions on the benzylamine moiety led to significant variations in herbicidal potency against different weed species. nih.gov

In the context of fungicidal activity, the substitution pattern on the benzoyl portion of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides was found to be a key determinant of their efficacy. nih.gov The position of substituents on the aromatic ring played a crucial role in the observed fungicidal activities against various pathogens. nih.gov For example, certain substitution patterns resulted in compounds with significantly lower EC50 values, indicating higher potency. nih.gov

The following interactive data table illustrates the structure-activity relationship for a series of fungicidal N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide analogues, highlighting the impact of different substituents on their activity against Valsa mali and Sclerotinia sclerotiorum.

| Compound ID | Substituent (R) | Target Fungus | EC50 (mg/L) |

| Analogue A | 2-F, 4-Cl | Valsa mali | 3.44 |

| Analogue A | 2-F, 4-Cl | Sclerotinia sclerotiorum | 2.63 |

| Analogue B | 3-Cl | Valsa mali | > 50 |

| Analogue B | 3-Cl | Sclerotinia sclerotiorum | 15.78 |

| Analogue C | 4-CH3 | Valsa mali | 8.92 |

| Analogue C | 4-CH3 | Sclerotinia sclerotiorum | 7.45 |

These SAR studies underscore the importance of precise molecular tailoring in the development of new bioactive compounds based on the 2-chloro-N-(4-methylbenzyl)propanamide template.

Future Research Directions and Unexplored Avenues for 2 Chloro N 4 Methylbenzyl Propanamide

Emerging Synthetic Methodologies for 2-chloro-N-(4-methylbenzyl)propanamide and Related Compounds

Traditional synthesis of N-substituted chloroacetamides often involves the reaction of an amine with a chloroacetyl chloride derivative. For 2-chloro-N-(4-methylbenzyl)propanamide, a plausible and established route is the acylation of 4-methylbenzylamine with 2-chloropropionyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Emerging research directions are focused on improving the efficiency, safety, and environmental footprint of these synthetic processes. Key areas of future investigation include:

Continuous Flow Synthesis: Shifting from batch processing to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), potentially leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. nih.gov

Green Chemistry Approaches: Future methodologies will likely explore the use of more environmentally benign solvents, replacing traditional chlorinated or aromatic solvents with greener alternatives. Catalytic methods, including biocatalysis, could reduce the reliance on stoichiometric reagents and minimize waste generation.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of amide bonds, offering a more energy-efficient alternative to conventional heating.